

An In-depth Technical Guide to the Chemical Properties of Acetyl Benzoyl Peroxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acetyl benzoyl peroxide*

Cat. No.: *B1595700*

[Get Quote](#)

Introduction

Acetyl benzoyl peroxide, with the CAS number 644-31-5, is an asymmetric diacyl peroxide that holds significance in various chemical applications, primarily as a source of free radicals.^[1] ^[2] Unlike its more common symmetric counterpart, dibenzoyl peroxide, the asymmetry in **acetyl benzoyl peroxide** leads to distinct reactivity and decomposition pathways. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

Molecular Structure and Physicochemical Properties

Acetyl benzoyl peroxide is characterized by a peroxide bridge (-O-O-) linking an acetyl group and a benzoyl group.^[1] This structure is inherently unstable due to the weak oxygen-oxygen single bond.

Key Identifiers and Physical Characteristics

A summary of the key identifiers and physicochemical properties of **acetyl benzoyl peroxide** is presented in Table 1.

Property	Value	Source
CAS Number	644-31-5	[1] [2]
Molecular Formula	C9H8O4	[1]
Molecular Weight	180.16 g/mol	[1]
IUPAC Name	acetyl benzenecarboperoxoate	[1]
Appearance	White crystalline solid, often in the form of needles. [2] Commercially, it is often supplied as a solution (less than 40% by mass in a nonvolatile solvent) or mixed with a neutral drying powder (e.g., 50% acetyl benzoyl peroxide). [1] [2]	[1] [2]
Solubility	Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol. [2] Water solubility is 639 mg/L at 25 °C. [2]	[2]

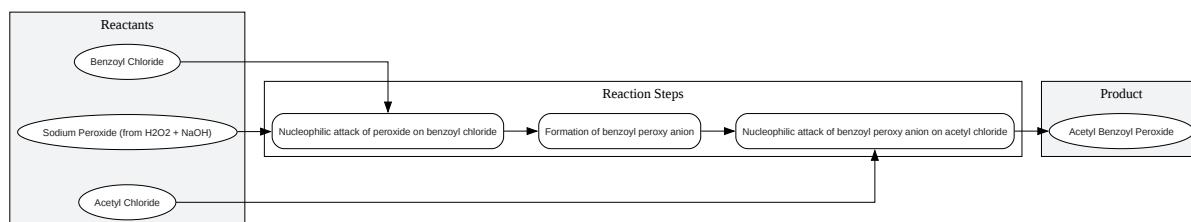
Spectroscopic Data

While a detailed spectral analysis is beyond the scope of this guide, researchers can expect characteristic spectroscopic features:

- Infrared (IR) Spectroscopy: Strong carbonyl (C=O) stretching bands are expected for the acetyl and benzoyl groups. The peroxide O-O bond is a weak absorber and may be difficult to observe.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the aromatic protons of the benzoyl group and the methyl protons of the acetyl group. ¹³C NMR data is also available for this compound.[\[1\]](#)

- Mass Spectrometry: GC-MS data for **acetyl benzoyl peroxide** is available in databases.[1]

Synthesis of Acetyl Benzoyl Peroxide


The synthesis of asymmetric diacyl peroxides like **acetyl benzoyl peroxide** generally follows the principles of diacyl peroxide synthesis, which involves the reaction of an acyl chloride or anhydride with a source of peroxide. A common laboratory-scale synthesis for diacyl peroxides involves the reaction of an acid chloride with hydrogen peroxide in the presence of a base.[3][4]

General Laboratory Synthesis Protocol

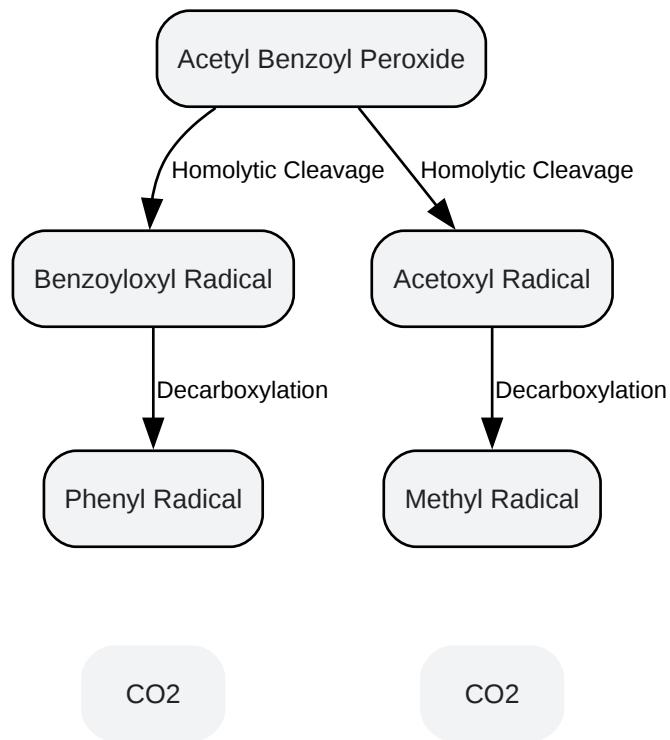
A plausible synthetic route for **acetyl benzoyl peroxide** involves a two-step process, analogous to the synthesis of benzoyl peroxide:[3][4][5]

- Formation of Peroxybenzoic Acid: Benzoic acid can be reacted with hydrogen peroxide to form peroxybenzoic acid.
- Acylation of Peroxybenzoic Acid: The resulting peroxybenzoic acid is then acylated with acetyl chloride or acetic anhydride in the presence of a base to yield **acetyl benzoyl peroxide**.

Alternatively, a one-pot synthesis may be achievable by carefully controlling the reaction conditions.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **acetyl benzoyl peroxide**.


Chemical Reactivity and Decomposition Mechanisms

The chemical behavior of **acetyl benzoyl peroxide** is dominated by the labile peroxide bond, which readily undergoes homolytic cleavage to form free radicals.^[6] This reactivity is the basis for its utility as a radical initiator.^{[7][8]}

Thermal Decomposition

Heat is a primary initiator for the decomposition of **acetyl benzoyl peroxide**. The decomposition can proceed through two main pathways: unimolecular homolytic cleavage and induced decomposition.

- Unimolecular Homolytic Cleavage: The initial step is the breaking of the weak O-O bond to generate a benzoyloxy radical and an acetoxy radical. These radicals can then undergo further reactions, such as decarboxylation to form a phenyl radical and a methyl radical, respectively.

[Click to download full resolution via product page](#)

Caption: Unimolecular thermal decomposition of **acetyl benzoyl peroxide**.

- Induced Decomposition: In the presence of other radical species, the decomposition of **acetyl benzoyl peroxide** can be accelerated. This "induced decomposition" can occur via radical attack on the peroxide molecule. For instance, a radical (R[•]) can attack the peroxide, leading to the formation of a new radical and other products. This is a crucial consideration in polymerization reactions where a variety of radical species are present.[9]

Reactions with Other Reagents

Acetyl benzoyl peroxide is a powerful oxidizing agent and will react vigorously with reducing agents.[2] It is also incompatible with strong bases.[6] Contact with moisture can also lead to decomposition.[2]

Safety and Handling

The handling of **acetyl benzoyl peroxide** requires strict adherence to safety protocols due to its hazardous nature.

Hazard Identification

- Explosive Hazard: Dry **acetyl benzoyl peroxide** is sensitive to shock and heat and can detonate, evolving toxic fumes.[2]
- Fire Hazard: It is a combustible solid and a strong oxidizer that can ignite combustible materials.[6]
- Health Hazards: It is a severe irritant to the skin, eyes, and mucous membranes.[2] Inhalation can cause respiratory tract irritation.[6]

Safe Handling and Storage

- Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[6] Avoid contact with incompatible materials such as reducing agents, strong bases, and moisture.[2][6]
- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Laboratory reactions should be conducted behind a safety shield.[1]
- Spill and Disposal: In case of a spill, do not touch the material without appropriate PPE. For disposal, consult with environmental regulatory agencies for acceptable practices.[2]

Analytical and Quality Control Methods

Several analytical techniques can be employed for the quantification and quality control of **acetyl benzoyl peroxide**, often adapted from methods used for benzoyl peroxide.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantitative determination of **acetyl benzoyl peroxide**. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be used for separation and quantification.[10][11][12]

Spectrophotometric Methods

- UV-Vis Spectrophotometry: This technique can be used for the quantitative analysis of **acetyl benzoyl peroxide**. The wavelength of maximum absorption for benzoyl peroxide is around 264 nm, and a similar wavelength can be used for **acetyl benzoyl peroxide**.[\[13\]](#)

Titrimetric Methods

- Iodometric Titration: This is a classic method for determining the peroxide content. The peroxide oxidizes iodide to iodine, which is then titrated with a standard solution of sodium thiosulfate.[\[10\]](#)

Applications

The primary application of **acetyl benzoyl peroxide** stems from its ability to generate free radicals upon decomposition.

Polymerization Initiator

Acetyl benzoyl peroxide can be used as a radical initiator in chain-growth polymerization reactions.[\[7\]](#)[\[8\]](#)[\[14\]](#) The choice of an asymmetric peroxide may offer advantages in controlling the initiation rate and the properties of the resulting polymer. It is suitable for the polymerization of various monomers, including acrylates and styrenics.[\[8\]](#)[\[15\]](#)

Bleaching Agent

It has been used as a bleaching agent for flour and food oils.[\[2\]](#)

Germicide and Disinfectant

Acetyl benzoyl peroxide has applications as a germicide and in disinfectants.[\[2\]](#)

Conclusion

Acetyl benzoyl peroxide is a reactive and versatile compound with important applications in polymer chemistry and beyond. Its asymmetric structure provides a unique reactivity profile compared to its symmetric counterparts. A thorough understanding of its chemical properties, decomposition pathways, and safety hazards is paramount for its effective and safe utilization in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetyl benzoyl peroxide | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. ERIC - EJ1040324 - A Three-Step Synthesis of Benzoyl Peroxide, Journal of Chemical Education, 2014-Sep [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multistep synthesis of benzoyl peroxide for the second semester organic laboratory [morressier.com]
- 6. aposho.org [aposho.org]
- 7. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 8. Purposes and applications of Benzoyl Peroxide - Organic... [perodox.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative determination of benzoyl peroxide by high-performance liquid chromatography and comparison to the iodometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Peroxide, acetyl benzoyl | SIELC Technologies [sielc.com]
- 13. ijcrt.org [ijcrt.org]
- 14. US3948867A - Process for polymerizing acrylic acid with inhibitor and retarder present and the use of resultant polyacrylic acids - Google Patents [patents.google.com]
- 15. Benzoyl peroxide: a widely used organic acid_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Acetyl Benzoyl Peroxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595700#acetyl-benzoyl-peroxide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com